molecular formula C12H14O3 B14224715 4-Formylphenyl 2-methylbutanoate CAS No. 503584-36-9

4-Formylphenyl 2-methylbutanoate

Cat. No.: B14224715
CAS No.: 503584-36-9
M. Wt: 206.24 g/mol
InChI Key: NJESBQRBYJJCFS-UHFFFAOYSA-N
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Description

4-Formylphenyl 2-methylbutanoate is an organic compound with the molecular formula C12H14O3 It is an ester formed from the reaction of 4-formylphenol and 2-methylbutanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Formylphenyl 2-methylbutanoate can be synthesized through an esterification reaction between 4-formylphenol and 2-methylbutanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography can ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl 2-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

    Oxidation: 4-Formylphenyl 2-methylbutanoic acid

    Reduction: 4-Hydroxymethylphenyl 2-methylbutanoate

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

4-Formylphenyl 2-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-formylphenyl 2-methylbutanoate involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl butanoate: An ester with a similar structure but lacks the formyl group.

    Ethyl acetate: Another ester commonly used as a solvent, but with different functional groups.

    4-Formylphenyl acetate: Similar structure but with a different ester group.

Uniqueness

4-Formylphenyl 2-methylbutanoate is unique due to the presence of both an aldehyde and an ester functional group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.

Properties

CAS No.

503584-36-9

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(4-formylphenyl) 2-methylbutanoate

InChI

InChI=1S/C12H14O3/c1-3-9(2)12(14)15-11-6-4-10(8-13)5-7-11/h4-9H,3H2,1-2H3

InChI Key

NJESBQRBYJJCFS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OC1=CC=C(C=C1)C=O

Origin of Product

United States

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